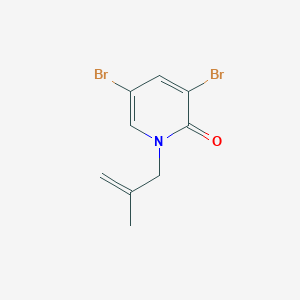![molecular formula C14H16N2OS B6631309 N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide, also known as CX5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX5461 has shown potential as a therapeutic agent in cancer treatment due to its ability to selectively inhibit ribosomal RNA synthesis, which is a critical step in cancer cell proliferation.
Mécanisme D'action
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide specifically targets RNA polymerase I (Pol I) transcription, which is responsible for synthesizing ribosomal RNA (rRNA) in cells. By inhibiting Pol I transcription, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide selectively blocks the production of rRNA, which is essential for cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and inhibition of cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been found to have minimal effects on normal cells, indicating a potential for selective cancer cell targeting.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for Pol I transcription and its ability to selectively inhibit cancer cell proliferation. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, making it a potential candidate for combination therapy. However, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has some limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
Future research on N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide could focus on several areas, including:
1. Development of more efficient synthesis methods to improve scalability and reduce costs.
2. Evaluation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in combination with other anticancer agents to determine optimal treatment regimens.
3. Investigation of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide in different cancer types and patient populations to determine its efficacy and safety in a clinical setting.
4. Development of biomarkers to predict patient response to N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify potential resistance mechanisms.
5. Exploration of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide as a potential therapeutic agent in other diseases, such as viral infections and autoimmune disorders.
In conclusion, N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has shown potential as a selective inhibitor of Pol I transcription in cancer cells, making it a promising candidate for cancer treatment. Future research could help to further elucidate the mechanisms of action of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide and identify optimal treatment regimens for different cancer types and patient populations.
Méthodes De Synthèse
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide is synthesized in a multistep process involving several chemical reactions, including cyclization, amidation, and alkylation. The synthesis of N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide requires the use of specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide can selectively inhibit the growth of cancer cells by inducing DNA damage and cell cycle arrest. N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c15-14(6-3-7-14)9-16-13(17)12-8-10-4-1-2-5-11(10)18-12/h1-2,4-5,8H,3,6-7,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUMNEAXSOHQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)

![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
